Propanal, 2-methyl-3-(phenylmethoxy)-, (2R)-
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Overview
Description
Propanal, 2-methyl-3-(phenylmethoxy)-, (2R)-: is an organic compound with the molecular formula C11H14O2 . It is characterized by the presence of an aldehyde group, a phenylmethoxy group, and a chiral center at the second carbon atom. This compound is of interest in various fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-methyl-3-(phenylmethoxy)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanal and benzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the phenylmethoxy group.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Propanal, 2-methyl-3-(phenylmethoxy)-, (2R)- may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities.
Automated Processes: Automation is employed to ensure consistent reaction conditions and product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-methyl-3-(phenylmethoxy)-, (2R)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nature of the substituent introduced.
Scientific Research Applications
Propanal, 2-methyl-3-(phenylmethoxy)-, (2R)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Propanal, 2-methyl-3-(phenylmethoxy)-, (2R)- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets triggers a cascade of biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Propanal, 2-methyl-3-phenyl-: This compound lacks the phenylmethoxy group but shares the same aldehyde and methyl groups.
Propanal, 2-methyl-: This compound lacks both the phenylmethoxy and phenyl groups, having only the aldehyde and methyl groups.
Uniqueness
Propanal, 2-methyl-3-(phenylmethoxy)-, (2R)- is unique due to the presence of the phenylmethoxy group and the chiral center, which impart distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
79026-61-2 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R)-2-methyl-3-phenylmethoxypropanal |
InChI |
InChI=1S/C11H14O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3/t10-/m0/s1 |
InChI Key |
XYUPRHVYEKOWCD-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H](COCC1=CC=CC=C1)C=O |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
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